molecular formula C15H23NO3 B1139145 O-desmethyl Mebeverine acid D5

O-desmethyl Mebeverine acid D5

Cat. No.: B1139145
M. Wt: 270.38 g/mol
InChI Key: DJTCBAFIXOMULT-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-desmethyl Mebeverine acid D5 is a deuterium-labeled analog of O-desmethyl Mebeverine acid. It is primarily used in pharmaceutical research and development. This compound is an important metabolite of Mebeverine, a drug commonly used to treat irritable bowel syndrome and other gastrointestinal disorders .

Mechanism of Action

Target of Action

O-Desmethyl Mebeverine Acid-d5 is a deuterium-labeled compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known to be a deuterium-labeled version of o-desmethyl mebeverine acid . Deuterium labeling is often used in drug development to modify the drug’s interaction with its targets, potentially leading to changes in its pharmacological properties.

Pharmacokinetics

A study has been conducted on the pharmacokinetics of desmethylmebeverine acid, mebeverine acid, and mebeverine alcohol in human plasma . The study used a high-pressure liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) method for simultaneous analysis . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-desmethyl Mebeverine acid D5 involves the deuteration of O-desmethyl Mebeverine acid. This process typically includes the replacement of hydrogen atoms with deuterium atoms using deuterated reagents . The reaction conditions often involve the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

O-desmethyl Mebeverine acid D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTCBAFIXOMULT-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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